4-(4-Cyanophenylthio)benzoic acid
Description
4-(4-Cyanophenylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage (-S-) and a cyano (-CN) group on the phenyl ring.
Properties
IUPAC Name |
4-(4-cyanophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVREHLLNXBABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenylthio)benzoic acid typically involves the reaction of 4-cyanothiophenol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-cyanothiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenylthio group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Cyanophenylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenylthio)benzoic acid involves its interaction with specific molecular targets. The cyanophenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 4-(4-Cyanophenylthio)benzoic acid and analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects on Acidity
- The cyano group (-CN) in this compound is a strong electron-withdrawing group (EWG), similar to the -NO₂ group in 4-nitrobenzoic acid. Both enhance acidity compared to unsubstituted benzoic acid (pKa ~4.2).
- In contrast, 4-hydroxybenzoic acid (pKa ~4.5) is less acidic due to the electron-donating -OH group .
Solubility and Reactivity
- The thioether (-S-) linkage in this compound increases lipophilicity compared to oxygen-linked analogs like 4-(4-fluorophenoxy)benzoic acid. Sulfur’s larger atomic radius and lower electronegativity may also improve metabolic stability in drug design .
- 4-(Carboxymethyl)benzoic acid exhibits higher water solubility due to its dicarboxylic structure, making it suitable for coordination chemistry .
Biological Activity
4-(4-Cyanophenylthio)benzoic acid, with the CAS number 1019501-57-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid core substituted with a cyanophenylthio group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 241.28 g/mol
- Melting Point : Not extensively documented; further investigation needed.
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit antimicrobial activities. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Cytotoxicity and Antiproliferative Effects
In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects against human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. The results indicated that specific concentrations of these compounds did not induce significant cytotoxicity while enhancing proteasomal activity, which is crucial for protein degradation in cells .
| Compound | Cell Line | Concentration (μg/mL) | Cell Growth Inhibition (%) |
|---|---|---|---|
| Compound 1 | Hep-G2 | 5 | 4.81 ± 0.28 |
| Compound 2 | A2058 | 10 | 5.02 ± 0.18 |
| Compound 3 | CCD25sk | 1 | 3.56 ± 4.06 |
Enzyme Inhibition
Certain studies have reported that benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may inhibit neurolysin or angiotensin-converting enzyme (ACE), which are relevant in cardiovascular health and neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that benzoic acid derivatives can modulate ROS levels, impacting cellular stress responses.
In Silico Studies
Recent computational studies have predicted that compounds similar to this compound could bind effectively to target proteins involved in disease mechanisms. These findings support further exploration of these compounds as potential drug candidates .
Comparative Analysis with Related Compounds
A comparative analysis has shown that while many benzoic acid derivatives exhibit similar biological activities, the presence of specific functional groups significantly influences their potency and selectivity against various biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
